
Droloxifene citrate
Descripción general
Descripción
Droloxifene citrate (3-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)phenol citrate) is a nonsteroidal selective estrogen receptor modulator (SERM) developed for the treatment of hormone receptor-positive breast cancer. It exhibits high affinity for estrogen receptors (ERs) with an estrogenic/antiestrogenic activity ratio superior to tamoxifen, the first-generation SERM . Preclinical studies highlight its rapid pharmacokinetics, achieving peak plasma concentrations within 2–4 hours and a half-life of ~24 hours in humans, allowing for quicker steady-state attainment compared to tamoxifen . This compound is slightly soluble in water (0.078 mg/mL at pH 3.4) and stable in acidic to neutral aqueous solutions .
Phase II trials demonstrated dose-dependent efficacy in metastatic breast cancer, with response rates of 30% (20 mg/day), 47% (40 mg/day), and 44% (100 mg/day), alongside prolonged median response durations (12–18 months) at higher doses .
Métodos De Preparación
Traditional Synthesis Methods and Their Limitations
Early synthetic approaches to droloxifene citrate were derived from structural analogs like tamoxifen, involving multi-step sequences with suboptimal efficiency. The foundational method, as described in pre-2000 literature, typically required 10–12 steps starting from diphenylmethane derivatives, achieving overall yields below 8% . Key challenges included:
-
Low stereoselectivity : Early routes struggled with controlling the E/Z configuration at the central olefin, critical for estrogen receptor binding affinity.
-
Cumbersome purification : Multiple chromatography steps were needed to isolate intermediates, increasing production costs.
-
Unstable intermediates : The demethylation and etherification steps produced reactive species requiring cryogenic conditions .
These limitations spurred the development of improved synthetic protocols, as detailed in the following sections.
Modern Eight-Step Synthesis: A Breakthrough in Efficiency
The current gold-standard method, first reported in 2000, reduced the synthesis to eight steps while increasing the overall yield to 14.7% . This protocol employs readily available starting materials—methoxybenzene and phenylacetic acid—through the following sequence:
Stepwise Reaction Overview
Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Friedel-Crafts Acylation | AlCl₃, CH₂Cl₂, 0–5°C | 82 |
2 | Alkylation | K₂CO₃, CH₃I, DMF, 60°C | 78 |
3 | Demethylation | BBr₃, CH₂Cl₂, -78°C→RT | 65 |
4 | Etherification | NaH, ClCH₂CH₂NMe₂, THF, 40°C | 73 |
5 | Grignard Addition | PhMgBr, Et₂O, reflux | 68 |
6 | Elimination-Dehydration | H₂SO₄, AcOH, 80°C | 71 |
7 | Configuration Conversion | Photoisomerization (λ=350 nm) | 89 |
8 | Citrate Formation | Citric acid, EtOH/H₂O, 25°C | 95 |
This route’s superiority stems from three innovations:
-
Tandem alkylation-etherification : Steps 2 and 4 utilize phase-transfer catalysis, eliminating intermediate isolation .
-
Photoisomerization control : Ultraviolet irradiation ensures >98% E-isomer content versus 70–80% in thermal methods .
-
Citrate salt crystallization : A 1:1.2 molar ratio of droloxifene free base to citric acid in ethanol/water (3:1 v/v) yields pharmaceutical-grade material .
Critical Analysis of Reaction Optimization
Friedel-Crafts Acylation Enhancements
Traditional AlCl₃ catalysis (82% yield) has been supplemented with acidic ionic liquids (e.g., [BMIM][FeCl₄]), achieving 89% yield at 25°C while simplifying catalyst recovery . Computational studies confirm the ionic liquid’s dual role as solvent and Lewis acid, stabilizing the acylium ion intermediate.
Stereochemical Control in Elimination-Dehydration
The critical dehydration step (Step 6) was re-engineered using sulfuric acid in acetic acid (1:4 v/v), which:
-
Lowers activation energy by 12.3 kcal/mol versus HCl-mediated dehydration
-
Increases Z→E isomerization rate by a factor of 3.2
Post-reaction HPLC analysis shows 94.5% E-isomer content before photoisomerization .
Comparative Evaluation of Synthetic Routes
Parameter | Traditional Method (Pre-2000) | Improved Method (Post-2000) |
---|---|---|
Total Steps | 10–12 | 8 |
Overall Yield | ≤8% | 14.7% |
E-Isomer Purity | 70–80% | >98% |
Chromatography Steps | 4–5 | 1 (Final product only) |
Energy Consumption | 3.2 kWh/mol | 1.7 kWh/mol |
The data underscore the improved method’s advantages in cost-efficiency and stereochemical precision, particularly crucial for pharmaceutical applications requiring >99% enantiomeric excess.
Industrial-Scale Production Challenges and Solutions
Citrate Salt Polymorphism
This compound exhibits three crystalline forms (I–III), with Form II being the pharmaceutically preferred polymorph. Key crystallization parameters:
-
Solvent System : Ethanol/water (3:1) with 0.1 M citrate buffer (pH 4.2)
-
Cooling Rate : 0.5°C/min from 50°C to 5°C
-
Seeding : 0.1% w/w Form II seeds added at 45°C
This protocol achieves 97.3% Form II content versus 60–70% in unseeded batches .
Byproduct Management
The primary byproduct—Z-droloxifene citrate (≤1.5%)—is removed via countercurrent chromatography using heptane/ethyl acetate/MeOH/NH₃ (75:20:5:0.1 v/v) . Recent advances employ molecularly imprinted polymers (MIPs) with acrylamide-based matrices, reducing Z-isomer content to <0.1% in single-pass purification .
Análisis De Reacciones Químicas
Metabolic Reactions
Droloxifene undergoes extensive hepatic metabolism, primarily via Phase I and II reactions :
Major Metabolic Pathways
Metabolite | Reaction Type | Enzyme Involvement | Biological Activity |
---|---|---|---|
Droloxifene glucuronide | Glucuronidation | UGT1A1, UGT1A8 | Inactive (enhanced excretion) |
N-desmethyldroloxifene | N-demethylation | CYP3A4 | Retains anti-estrogenic activity |
4-methoxydroloxifene | O-methylation | COMT | Reduced receptor affinity |
Droloxifene N-oxide | Oxidation | Flavin-containing monooxygenase | Inactive |
Key Findings :
-
Glucuronidation accounts for 37% of total metabolites in plasma .
-
N-desmethylation increases binding affinity for estrogen receptors by 15% compared to the parent compound .
-
Enterohepatic recirculation of glucuronide metabolites contributes to a terminal half-life of 32–45 hours .
Stability and Solubility Profile
Droloxifene citrate exhibits pH-dependent stability and solubility :
Cyclodextrin Enhancement :
-
Complexation with sulfobutyl ether-β-cyclodextrin (SBECD) increases solubility by 15-fold .
-
Optimal molar ratio for stability: 1:4 (droloxifene:cyclodextrin) .
Enzymatic Interactions
This compound modulates enzyme activity in target tissues :
Enzyme | Effect | Implication |
---|---|---|
Aromatase | Competitive inhibition (IC₅₀ = 1.2 μM) | Reduces estrogen synthesis in breast tissue |
DNA polymerase β | No direct interaction | Eliminates genotoxic concerns |
Caspase-3 | Activation (3.8-fold increase) | Induces apoptosis in cancer cells |
Pharmacodynamic Data :
-
Binds estrogen receptors with Kd = 0.12 nM (60-fold higher affinity than tamoxifen) .
-
No induction of CYP2D6 or CYP3A4, minimizing drug-drug interactions .
Analytical Characterization
Key methods for reaction monitoring and metabolite identification :
Technique | Application | Conditions |
---|---|---|
HPLC-UV | Quantification of parent compound | C18 column, 40% acetonitrile/60% phosphate buffer (pH 3.0) |
GC-MS | Identification of N-desmethyl metabolites | DB-5MS column, EI ionization at 70 eV |
NMR (¹H/¹³C) | Structural confirmation of citrate salt | D₂O, 400 MHz |
Validation Parameters :
Aplicaciones Científicas De Investigación
Breast Cancer Treatment
Droloxifene has been studied extensively for its efficacy in treating advanced breast cancer, especially in postmenopausal women. A notable phase II clinical trial demonstrated that droloxifene administered at doses of 20 mg, 40 mg, and 100 mg daily resulted in an overall response rate of 38% among patients with measurable lesions . The drug was well-tolerated, indicating its potential as a viable treatment option.
Comparison with Tamoxifen
Research indicates that while droloxifene has a higher binding affinity for estrogen receptors compared to tamoxifen, it was found to be less effective in some studies . However, its unique properties may make it suitable for specific patient populations or in combination therapies.
Pharmacological Properties
Droloxifene citrate has demonstrated several pharmacological properties that enhance its therapeutic potential:
- Reversal of Multidrug Resistance (MDR): Studies have shown that droloxifene can reverse MDR in cancer cells, which is crucial for improving the efficacy of chemotherapy .
- Induction of Apoptosis: The compound has been observed to induce apoptosis in luteal cells, suggesting potential applications beyond oncology .
- Bone Health: Droloxifene has shown promise in preventing bone loss associated with estrogen deficiency, making it a candidate for osteoporosis treatment .
Preclinical Studies
Preclinical studies have provided valuable insights into the safety and efficacy of droloxifene:
- In animal models, droloxifene administration did not increase the incidence of liver tumors, indicating a favorable safety profile .
- Studies involving Sprague-Dawley rats showed that droloxifene could inhibit mammary tumor development when administered alongside known carcinogens .
Summary of Findings
The following table summarizes key findings from clinical and preclinical studies on this compound:
Study Type | Population/Model | Dosage | Key Findings |
---|---|---|---|
Phase II Clinical Trial | Postmenopausal women | 20 mg, 40 mg, 100 mg | Overall response rate: 38% |
Animal Study | Sprague-Dawley rats | Variable doses | No increase in liver tumors |
Pharmacological Study | K562/A02 cells (in vitro) | Not specified | Reversal of MDR and induction of apoptosis |
Mecanismo De Acción
El citrato de droloxifeno ejerce sus efectos uniéndose a los receptores de estrógeno, modulando así su actividad . Tiene una mayor afinidad por los receptores de estrógeno en comparación con el tamoxifeno y exhibe efectos tanto estrogénicos como antiestrogénicos dependiendo del tejido . Los objetivos moleculares incluyen los receptores de estrógeno en el tejido mamario, los huesos y el sistema cardiovascular . Las vías involucradas incluyen la modulación de la expresión génica y la síntesis de proteínas .
Comparación Con Compuestos Similares
Pharmacological and Clinical Profiles
Structural and Pharmacokinetic Differences
- Structural Modifications: Droloxifene differs from tamoxifen by a hydroxyl group substitution, enhancing ER binding and reducing estrogenic activity .
- Dose Optimization: Phase III trials found droloxifene 40 mg/day comparable to tamoxifen 20 mg/day in postmenopausal women, but inferior in premenopausal patients, possibly due to suboptimal dosing. Higher doses (100 mg/day) mimic tamoxifen’s biomarker effects (e.g., sex hormone-binding globulin modulation) .
Actividad Biológica
Droloxifene citrate, a selective estrogen receptor modulator (SERM), is an analog of tamoxifen and has been studied for its diverse biological activities, particularly in the context of cancer treatment and prevention. This article presents an overview of its biological activity, including mechanisms of action, clinical studies, and notable findings from various research efforts.
This compound exhibits dual activity as an estrogen receptor agonist and antagonist, depending on the tissue type:
- In breast tissue , it acts as an antagonist , inhibiting estrogen-dependent tumor growth.
- In bone , it functions as an agonist , promoting bone density and reducing the risk of osteoporosis.
This unique profile allows droloxifene to exert anticancer effects while also providing benefits for bone health, making it a promising candidate for therapeutic applications in postmenopausal women.
Biological Activities
-
Anticancer Effects
- Droloxifene has demonstrated significant anti-estrogenic activity with a lower endogenous estrogenic effect compared to tamoxifen. In clinical trials involving women with advanced breast cancer, droloxifene showed response rates ranging from 13.6% to 28.6% depending on dosage .
- It has been shown to induce apoptosis in cancer cells by increasing levels of pro-apoptotic factors such as TGF-β and altering the Bax/Bcl-2 ratio, which is critical in regulating cell death pathways .
- Reversal of Multidrug Resistance (MDR)
- Bone Health
- Cardiovascular Effects
Phase II Trials
Two significant phase II studies were conducted to evaluate the efficacy and safety of droloxifene in women with advanced breast cancer:
- Study 1 : Randomized trial assessing doses of 20 mg, 40 mg, and 80 mg daily. The response rates were 13.6%, 15.4%, and 17.4%, respectively, with a notable decrease in progressive disease rates at higher doses .
- Study 2 : A pilot study using a higher dose of 120 mg daily showed a response rate of 28.6%, indicating that higher doses may enhance therapeutic efficacy without serious side effects .
Table: Summary of Key Findings on this compound
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying droloxifene citrate and its metabolites in biological matrices?
this compound and its metabolites are typically quantified using high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection. For example, Lien et al. (1995) validated an HPLC method for detecting droloxifene in plasma and tissues, leveraging its solubility in methanol and stability in aqueous solutions at pH 3–7 . Researchers should optimize column selection (e.g., C18 reverse-phase) and mobile phase composition (e.g., acetonitrile/water with trifluoroacetic acid) to resolve droloxifene from endogenous compounds. Cross-validation with LC-MS/MS is recommended to confirm specificity .
Q. How do the physicochemical properties of this compound influence its experimental design in preclinical studies?
this compound’s low aqueous solubility (0.078 mg/mL at pH 3.4) necessitates formulation adjustments, such as using ethanol or polyethylene glycol as co-solvents for in vivo dosing . Its stability at temperatures ≤50°C and pH 3–7 ensures compatibility with oral administration but requires refrigeration for long-term storage. Researchers must account for these properties when designing dissolution profiles or pharmacokinetic studies .
Q. What in vivo models are most appropriate for evaluating this compound’s anti-estrogenic activity?
Rodent models, particularly ovariectomized rats, are standard for assessing bone loss prevention and mammary tumor suppression. For example, this compound reduced mammary tumors in Sprague-Dawley rats and maintained bone density in ovariectomized models via selective estrogen receptor modulation . Researchers should include tamoxifen as a positive control and monitor estrogen receptor (ER)-α/β binding ratios to contextualize efficacy .
Advanced Research Questions
Q. How can conflicting data on this compound’s dose-dependent effects be resolved in preclinical studies?
Discrepancies in outcomes, such as the dose-dependent increase in embryo mortality in rats (93.7% at 8.0 mg/kg vs. 100% at 2.5 mg/kg with low-dose E2), highlight the need for rigorous pharmacokinetic-pharmacodynamic (PK-PD) modeling . Researchers should integrate plasma concentration-time profiles (e.g., Cmax = 80 ng/mL at 20 mg doses) with tissue-specific ER occupancy data to clarify threshold effects . Bayesian meta-analysis of cross-study data may also reconcile interspecies variability .
Q. What methodological challenges arise in assessing this compound’s carcinogenic potential, given contradictory animal data?
A 24-month rat study reported no liver tumor induction at 90 mg/kg/day, but the IARC Working Group criticized inadequate dose selection and reporting . To address this, researchers should:
- Use transgenic models (e.g., ER-positive xenografts) to evaluate tumorigenicity in estrogen-sensitive tissues.
- Include tamoxifen as a comparator to benchmark hepatocarcinogenic risk.
- Apply transcriptomic profiling (e.g., RNA-seq) to detect early oncogenic pathways .
Q. How can interspecies differences in this compound metabolism inform translational research?
Droloxifene is metabolized to 3-methoxy-4-hydroxytamoxifen in rats but shows rapid human clearance (t1/2 = 24 hours) with minimal accumulation . Researchers should:
- Use humanized cytochrome P450 mouse models to mimic human metabolic pathways.
- Compare metabolite profiles via UPLC-QTOF-MS across species.
- Corporate allometric scaling to adjust doses for first-in-human trials .
Q. What experimental designs optimize the evaluation of this compound in combination therapies for ER-positive cancers?
Phase III trials comparing droloxifene (40 mg) with tamoxifen (20 mg) used progression-free survival as the endpoint but lacked adjuvant therapy data . Advanced designs should:
- Employ factorial designs to test synergy with CDK4/6 inhibitors (e.g., palbociclib).
- Use adaptive randomization for biomarker-stratified subgroups (e.g., ESR1 mutations).
- Integrate circulating tumor DNA analysis to monitor resistance mechanisms .
Q. Methodological Considerations
- Data Contradiction Analysis : Use sensitivity analysis to weigh evidence quality (e.g., IARC’s critique of carcinogenicity studies vs. preclinical efficacy data ).
- Experimental Reproducibility : Standardize ER binding assays (e.g., competitive displacement with radiolabeled estradiol) to ensure consistency across labs .
- Translational Gaps : Address discrepancies between rapid preclinical tumor regression and modest clinical response rates via patient-derived organoid models .
Propiedades
IUPAC Name |
3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2.C6H8O7/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19,28H,4,17-18H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJXPMSTODOYNP-BTKVJIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97752-20-0 | |
Record name | Droloxifene citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97752-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Droloxifene citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097752200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-[2-[4-[1-(3-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROLOXIFENE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM138NW4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.